Adimolol hydrochloride hydrate
Overview
Description
Adimolol hydrochloride hydrate is a pharmaceutical compound known for its antihypertensive properties. It acts as a non-selective antagonist of alpha-1, alpha-2, and beta-adrenergic receptors. This compound is used primarily in the treatment of hypertension and related cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adimolol hydrochloride hydrate involves the reaction between 1-naphthyl glycidyl ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as crystallization and purification are employed to obtain the hydrate form of the compound .
Chemical Reactions Analysis
Types of Reactions: Adimolol hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Adimolol hydrochloride hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of adrenergic receptor antagonists.
Biology: The compound is employed in research related to cardiovascular physiology and pharmacology.
Medicine: this compound is investigated for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of antihypertensive drugs and formulations.
Mechanism of Action
Adimolol hydrochloride hydrate exerts its effects by blocking alpha-1, alpha-2, and beta-adrenergic receptors. This action leads to the relaxation of blood vessels, resulting in a decrease in blood pressure. The compound’s molecular targets include adrenergic receptors located in various tissues, including the heart and blood vessels. The pathways involved in its mechanism of action include the inhibition of adrenergic signaling, which reduces vascular resistance and cardiac output .
Comparison with Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension and angina.
Carvedilol: A non-selective beta and alpha-1 adrenergic receptor antagonist used for heart failure and hypertension.
Labetalol: A non-selective beta and alpha-1 adrenergic receptor antagonist used to manage high blood pressure.
Uniqueness: Adimolol hydrochloride hydrate is unique due to its non-selective antagonistic action on alpha-1, alpha-2, and beta-adrenergic receptors. This broad spectrum of activity makes it effective in treating various cardiovascular conditions, unlike some other compounds that may only target specific adrenergic receptors .
Properties
IUPAC Name |
3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3.ClH/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23;/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUATBZTSZGPQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75708-29-1 | |
Record name | Men 935 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075708291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ADIMOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9QT537UWA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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